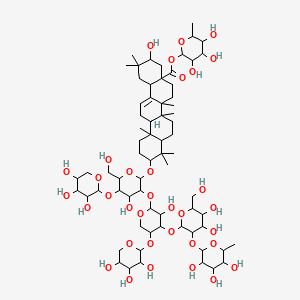
Mimonoside C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mimonoside C is a naturally occurring saponin glycoside isolated from plants of the genus Mimosa, particularly Mimosa tenuiflora. Saponins are a class of chemical compounds known for their surfactant properties, which allow them to form soap-like foams when shaken in aqueous solutions. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mimonoside C typically involves the extraction from plant material followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the extraction and purification processes. Advances in biotechnology, such as the use of genetically modified microorganisms, are being explored to enhance the yield and efficiency of this compound production.
化学反応の分析
Types of Reactions: Mimonoside C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycosidic moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the aglycone part of the molecule, impacting its overall structure and function.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups to the molecule, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxy derivatives.
科学的研究の応用
Chemistry: It serves as a model compound for studying saponin chemistry and developing new synthetic methodologies.
Biology: Mimonoside C exhibits antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for biological research.
Medicine: Its potential therapeutic effects include anticancer, antidiabetic, and cardioprotective activities.
Industry: Due to its surfactant properties, this compound is explored for use in cosmetics, detergents, and pharmaceuticals.
作用機序
The mechanism of action of Mimonoside C involves its interaction with cellular membranes, where it can disrupt lipid bilayers due to its amphiphilic nature. This disruption can lead to increased permeability and cell lysis, which is beneficial in antimicrobial applications. Additionally, this compound can modulate signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects.
類似化合物との比較
Mimonoside A and B: These are structurally related saponins isolated from the same genus. They share similar biological activities but differ in their glycosidic moieties.
Quillajasaponin: Another saponin with comparable surfactant properties and biological activities.
Ginsenosides: Saponins found in ginseng with diverse pharmacological effects.
Uniqueness of Mimonoside C: this compound is unique due to its specific glycosidic structure, which imparts distinct biological activities. Its ability to modulate multiple cellular pathways and its potential for industrial applications set it apart from other saponins.
特性
CAS番号 |
138079-63-7 |
|---|---|
分子式 |
C69H112O34 |
分子量 |
1485.6 g/mol |
IUPAC名 |
(3,4,5-trihydroxy-6-methyloxan-2-yl) 10-[3-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C69H112O34/c1-25-38(75)43(80)48(85)59(93-25)102-54-45(82)42(79)31(20-70)95-62(54)100-53-33(97-56-46(83)40(77)29(72)22-90-56)24-92-58(51(53)88)101-55-50(87)52(99-57-47(84)41(78)30(73)23-91-57)32(21-71)96-61(55)98-37-13-14-66(7)34(65(37,5)6)12-15-68(9)35(66)11-10-27-28-18-64(3,4)36(74)19-69(28,17-16-67(27,68)8)63(89)103-60-49(86)44(81)39(76)26(2)94-60/h10,25-26,28-62,70-88H,11-24H2,1-9H3 |
InChIキー |
ZAQBIKQZWUKFJU-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(C(C9)O)(C)C)C(=O)OC1C(C(C(C(O1)C)O)O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)OC1C(C(C(CO1)O)O)O)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
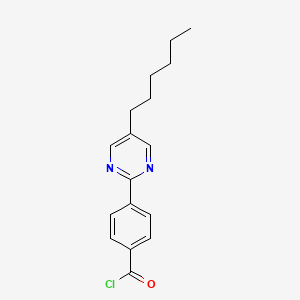


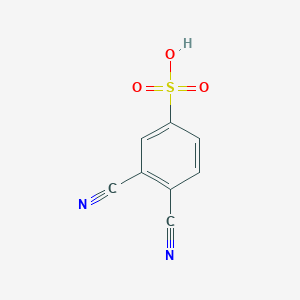

![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
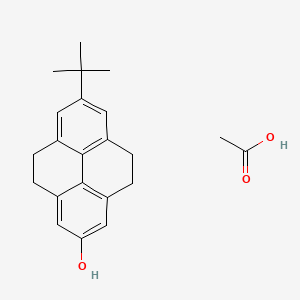
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
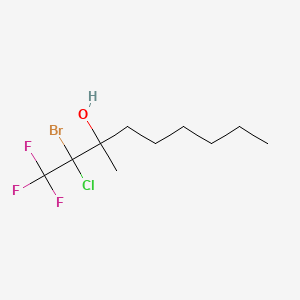
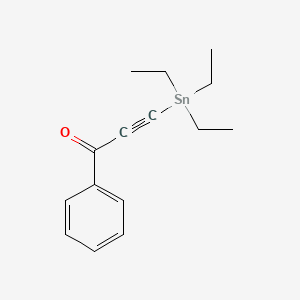
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)

![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
